N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c19-14-8-4-5-9-15(14)20-16(25)12-26-18-22-21-17-23(10-11-24(17)18)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIXUNRNQDYTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioacetamide Group: This step may involve the reaction of the imidazo[2,1-c][1,2,4]triazole intermediate with a thioacetamide derivative.
Attachment of the Fluorophenyl Group: The final step could involve the coupling of the fluorophenyl group to the thioacetamide intermediate using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-c][1,2,4]triazole ring may undergo reduction under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of several cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival. For instance, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and glioblastoma (U-87) cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| U-87 | 15.0 | Cell cycle arrest |
The mechanism may involve the modulation of pathways such as PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial for tumor growth and metastasis .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential as an antimicrobial agent . Its structural features allow it to interact with bacterial enzymes or cellular components effectively:
- Activity Against Mycobacterium tuberculosis : Preliminary studies suggest that derivatives related to this compound exhibit activity against drug-resistant strains of Mycobacterium tuberculosis. This highlights its potential as a lead compound for developing new antitubercular drugs .
Case Study 1: Anticancer Activity Evaluation
A study conducted on various derivatives of this compound revealed significant anticancer activity. The derivatives were synthesized and tested against multiple cancer cell lines using an MTT assay to determine cell viability.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers synthesized several analogs of the compound and evaluated their effectiveness against Mycobacterium tuberculosis using microdilution methods. The most potent analog showed an MIC value of 4 µg/mL against both wild-type and rifampin-resistant strains .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioacetamide group could participate in hydrogen bonding or covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from pharmaceutical patents, antibiotic derivatives, and pesticidal agents, emphasizing structural motifs, functional groups, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Variations :
- The target compound’s imidazo-triazole core differs from the benzothiazole in patent examples and the triazolo-pyrimidine in flumetsulam . These cores influence electronic properties and binding affinities. For example, imidazo-triazoles may offer enhanced π-π stacking compared to benzothiazoles due to fused aromaticity.
- The thioether-acetamide linkage in the target compound contrasts with the sulfonamide group in flumetsulam , which is critical for herbicidal activity. Thioethers generally improve metabolic stability over oxygen ethers.
Substituent Effects: The 2-fluorophenyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., patent compounds with methoxy or trifluoromethyl groups) . Fluorination often enhances bioavailability and target engagement.
Biological Implications :
- The pesticidal activity of triazolo-pyrimidines like flumetsulam raises the possibility that the target compound’s imidazo-triazole core could interact with plant acetolactate synthase (ALS), a common herbicide target. However, the absence of a sulfonamide group may limit this mechanism.
- Patent analogs with trifluoromethylbenzothiazole motifs are often optimized for kinase inhibition or anti-inflammatory activity, suggesting the target compound could be tailored for similar therapeutic pathways.
Research Findings and Hypotheses
- Synthetic Accessibility : The thioether linkage in the target compound may pose synthetic challenges compared to the ether or sulfonamide bonds in flumetsulam or patent examples . However, modern coupling reagents (e.g., EDCI/HOBt) could facilitate acetamide formation.
- Structure-Activity Relationship (SAR) :
Biological Activity
N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a complex structure that includes a 2-fluorophenyl group and a thioacetamide moiety linked to a 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole core. The presence of sulfur in the thio group enhances its lipophilicity and membrane permeability, which is crucial for biological activity.
Antimicrobial Activity
Research has shown that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated efficacy against various bacterial and fungal strains. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Candida albicans |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Compounds containing the imidazo[2,1-c][1,2,4]triazole structure have also been evaluated for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example:
The anticancer activity is often attributed to the ability of these compounds to interfere with critical signaling pathways involved in tumor growth.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors or proteins that play roles in cellular signaling pathways.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity and function.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibited antimicrobial activity against resistant strains of bacteria. The mechanism was attributed to the inhibition of fatty acid biosynthesis pathways in bacteria .
- Anticancer Properties : Another study focused on a series of triazole derivatives that showed promising results against various cancer cell lines. The compounds induced apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
